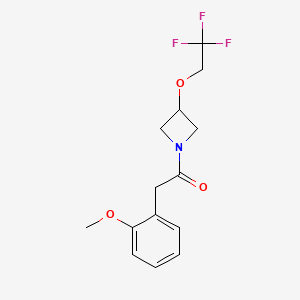

2-(2-Methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

描述

2-(2-Methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a fluorinated acetophenone derivative featuring a unique azetidine ring substituted with a 2,2,2-trifluoroethoxy group. The compound’s structure includes:

- 2-Methoxyphenyl group: An aromatic ring with an electron-donating methoxy substituent in the ortho position.

- Trifluoroethoxy substituent: A strongly electron-withdrawing group that enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

属性

IUPAC Name |

2-(2-methoxyphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO3/c1-20-12-5-3-2-4-10(12)6-13(19)18-7-11(8-18)21-9-14(15,16)17/h2-5,11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJCPBZEYLAIQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CC(C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.

Introduction of the 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a 2-methoxyphenyl halide with a nucleophile, such as an amine or an alcohol, to form the desired product.

Attachment of the 2,2,2-Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through an etherification reaction. This involves the reaction of a trifluoroethanol derivative with an appropriate electrophile, such as an alkyl halide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 2-(2-Methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

DNA/RNA Interaction: Interacting with genetic material to modulate gene expression and protein synthesis.

相似化合物的比较

Heterocyclic Core Differences

- Azetidine vs. Indole/Oxadiazole: The azetidine ring’s smaller size (4-membered) increases ring strain compared to five-membered indole or oxadiazole cores. This strain may influence binding kinetics to biological targets, such as cannabinoid receptors, by altering conformational flexibility .

Substituent Impact

- Positional Isomerism : The ortho-methoxy group in the target compound vs. para-methoxy in JWH-201 alters steric and electronic interactions. Ortho substitution may reduce receptor binding affinity due to increased steric hindrance .

- Trifluoroethoxy vs. Pentyl Chains : The trifluoroethoxy group increases lipophilicity (logP) compared to JWH-250’s pentyl chain but reduces bulkiness, possibly affecting blood-brain barrier penetration .

Physical and Chemical Properties

- Melting Points/Solubility : While specific data for the azetidine derivative is unavailable, JWH-250 is reported as a white powder with moderate lipid solubility . Trifluoroethoxy-substituted compounds typically exhibit higher melting points due to increased polarity .

- Spectroscopic Data : Analogous compounds (e.g., 1-(3-(2,2,2-trifluoroethoxy)phenyl)ethan-1-one) show characteristic IR peaks for C-F (1100–1200 cm⁻¹) and ketone C=O (1700 cm⁻¹), which would be consistent in the target compound .

生物活性

The compound 2-(2-Methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, a derivative of azetidine, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C15H16F3N1O3. Its structure features an azetidine ring substituted with a methoxyphenyl group and a trifluoroethoxy group. The presence of these functional groups is believed to influence its biological properties significantly.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the azetidine ring and subsequent substitutions to introduce the methoxyphenyl and trifluoroethoxy groups. The synthetic pathway can be summarized as follows:

- Formation of Azetidine : The initial step involves the cyclization of appropriate precursors to form the azetidine core.

- Substitution Reactions : Subsequent reactions introduce the methoxyphenyl and trifluoroethoxy substituents through nucleophilic substitutions.

- Purification : The final product is purified using chromatographic techniques.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Specifically, it may act as a modulator of kinases and other enzymes involved in tumor proliferation.

Cytotoxicity

Research indicates that compounds similar to this azetidine derivative exhibit cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : A study on related azetidinones showed significant inhibition of tubulin polymerization in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . This mechanism suggests that the compound could interfere with microtubule dynamics, leading to apoptosis in malignant cells.

Inhibition Studies

The compound has been evaluated for its ability to inhibit specific kinases associated with cancer proliferation. Preliminary data suggest that it may inhibit MEK (mitogen-activated protein kinase kinase), which is crucial in the MAPK signaling pathway linked to cell growth and differentiation .

Case Studies

Several studies have explored the biological activity of azetidine derivatives, providing insights into their therapeutic potential:

- Cytotoxic Activity Against Cancer Cells : A series of azetidinone derivatives were synthesized and tested for cytotoxicity. Compounds with structural similarities to this compound demonstrated significant antiproliferative effects in vitro .

- Mechanistic Insights : Molecular modeling studies have been conducted to elucidate the binding interactions between these compounds and their biological targets. These studies help rationalize their observed biological activities and guide further modifications for enhanced efficacy.

Data Tables

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 5.0 | Tubulin inhibition |

| Cytotoxicity | HCT-116 | 4.8 | Tubulin inhibition |

| Kinase Inhibition | MEK | 10.0 | Signal transduction modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。